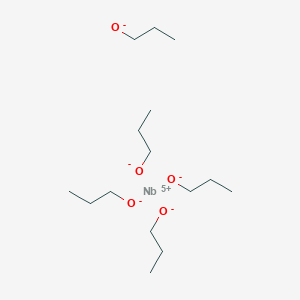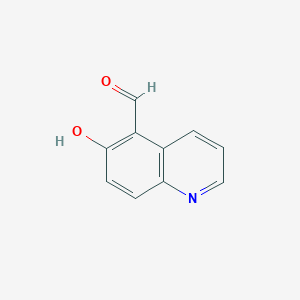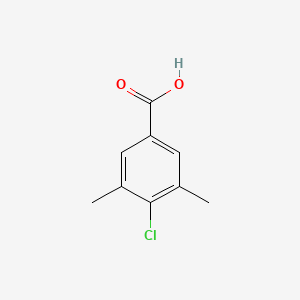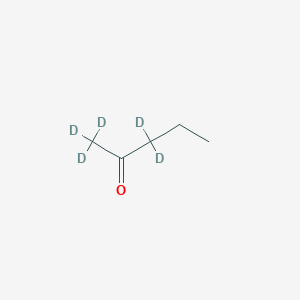
Niobium n-propoxide
Descripción general
Descripción
Niobium n-propoxide, also known as niobium(V) n-propoxide, is an organometallic compound with the chemical formula Nb(OC₃H₇)₅. It is a coordination compound where niobium is bonded to five n-propoxide ligands. This compound is of significant interest due to its applications in various fields, including catalysis, materials science, and the preparation of niobium-based oxides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Niobium n-propoxide can be synthesized through the reaction of niobium pentachloride with n-propanol in the presence of a base. The reaction typically proceeds as follows:
NbCl5+5C3H7OH→Nb(OC3H7)5+5HCl
This reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation of the product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Niobium n-propoxide undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form niobium oxide and propanol.
Alcoholysis: Reaction with different alcohols to form mixed alkoxides.
Thermal Decomposition: Heating to decompose into niobium oxide and propanol.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Alcoholysis: Different alcohols such as methanol or ethanol.
Thermal Decomposition: Elevated temperatures, typically above 200°C.
Major Products Formed:
Hydrolysis: Niobium oxide (Nb₂O₅) and propanol.
Alcoholysis: Mixed alkoxides of niobium.
Thermal Decomposition: Niobium oxide (Nb₂O₅) and propanol.
Aplicaciones Científicas De Investigación
Niobium n-propoxide has a wide range of applications in scientific research:
Catalysis: Used as a precursor for niobium-based catalysts in various organic transformations.
Materials Science: Employed in the synthesis of niobium oxide nanoparticles and thin films for electronic and optical applications.
Energy Storage: Utilized in the preparation of niobium-based materials for lithium-ion batteries and supercapacitors.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility .
Mecanismo De Acción
The mechanism of action of niobium n-propoxide in catalysis involves the formation of active niobium oxide species upon hydrolysis or thermal decomposition. These active species can facilitate various chemical transformations by providing acidic or redox sites. In materials science, the compound acts as a precursor that decomposes to form niobium oxide nanoparticles or thin films with desired properties .
Comparación Con Compuestos Similares
Niobium isopropoxide (Nb(OiPr)₅): Similar structure but with isopropoxide ligands.
Niobium ethoxide (Nb(OEt)₅): Similar structure but with ethoxide ligands.
Comparison:
Reactivity: Niobium n-propoxide is more reactive towards hydrolysis compared to niobium isopropoxide and niobium ethoxide due to the longer alkyl chain of the n-propoxide ligand.
Applications: While all three compounds are used as precursors for niobium oxides, this compound is preferred in applications requiring higher reactivity and faster hydrolysis rates
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
niobium(5+);propan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFRZVAXRQUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NbO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547382 | |
| Record name | Niobium(5+) pentapropan-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38874-17-8 | |
| Record name | Niobium(5+) pentapropan-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium(V) propoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1601052.png)








![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)




